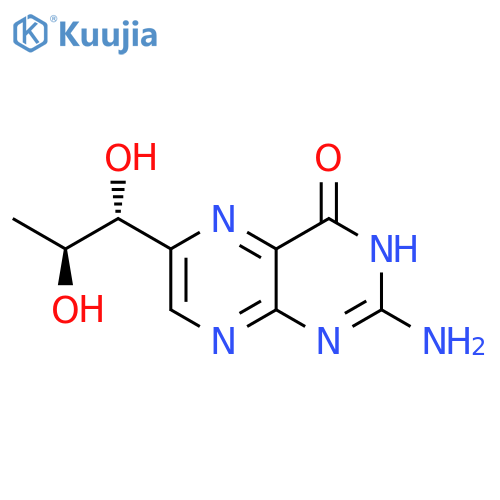Cas no 36183-24-1 (D-Biopterin)

D-Biopterin structure
商品名:D-Biopterin
D-Biopterin 化学的及び物理的性質
名前と識別子
-
- (R,S)-(1)-2-Amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one
- (R,S)-()-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one
- (R,S)-(±)-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one
- [R-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-4(1H)-Pteridinone
- 22150-76-1
- D-erythro-Biopterin
- W-201035
- D-Biopterin
- 2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-1,4-dihydropteridin-4-one
- 4(3H)-Pteridinone,2-dihydroxypropyl)-
- 6-(D-erythro-1,2-dihydroxypropyl)-pterin
- 36183-24-1
- 2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one
- 4(1H)-Pteridinone,2-dihydroxypropyl)-, [S-(R*,S*)]-
- 13039-62-8
- NSC339699
- (1'S,2'R)-Biopterin
- 2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one
- DB03886
- 2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-4(1H)-Pteridinone
- (S,R)-biopterin
- Q41793745
- 1-(2-amino-4-hydroxy-6-pteridinyl)-D-erythro-1,2-Propanediol
- D-6-(erythro-1,2-Dihydroxypropyl)pterin
- d-erythrobiopterin
- biopterin
- Pterin H B2
- 2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]pteridin-4(3H)-one
- 2-amino-6-[(1S,2R)-11]pteridin-4(3H)-one
- CHEBI:41183
-
- インチ: 1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1
- InChIKey: LHQIJBMDNUYRAM-DZSWIPIPSA-N
- ほほえんだ: N1C2C(=NC([C@@H](O)[C@@H](O)C)=CN=2)C(=O)NC=1N
計算された属性
- せいみつぶんしりょう: 237.08618923g/mol
- どういたいしつりょう: 237.08618923g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.4
- トポロジー分子極性表面積: 134Ų
D-Biopterin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D016580-10mg |
D-Biopterin |
36183-24-1 | 10mg |
$2113.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281210-5g |
L-biopterin lactam |
36183-24-1 | 98% | 5g |
¥18510.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281210-250mg |
L-biopterin lactam |
36183-24-1 | 98% | 250mg |
¥1848.00 | 2024-05-16 | |
| TRC | D016580-5mg |
D-Biopterin |
36183-24-1 | 5mg |
$1154.00 | 2023-05-18 | ||
| TRC | D016580-75mg |
D-Biopterin |
36183-24-1 | 75mg |
$ 12800.00 | 2023-09-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281210-1g |
L-biopterin lactam |
36183-24-1 | 98% | 1g |
¥5400.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281210-100mg |
L-biopterin lactam |
36183-24-1 | 98% | 100mg |
¥1105.00 | 2024-05-16 | |
| TRC | D016580-1mg |
D-Biopterin |
36183-24-1 | 1mg |
$253.00 | 2023-05-18 |
D-Biopterin 関連文献
-
Bi-cheng Yang,Fa-ying Liu,Jiu-bai Guo,Lei Wan,Juan Wu,Feng Wang,Huai Liu,Ou-ping Huang Anal. Methods 2015 7 2913
-
K. J. M. Andrews,W. E. Barber,B. P. Tong Chem. Commun. (London) 1968 120b
-
Mariana Vignoni,Franco M. Cabrerizo,Carolina Lorente,Catherine Claparols,Esther Oliveros,Andrés H. Thomas Org. Biomol. Chem. 2010 8 800
-
Sherif I. Elshahawi,Khaled A. Shaaban,Madan K. Kharel,Jon S. Thorson Chem. Soc. Rev. 2015 44 7591
-
Dong-Nam Lee,Eunjin Kim,Jae Hong Lee,Jong Seung Kim,Chulhun Kang,Jong-In Hong Chem. Commun. 2016 52 13487
36183-24-1 (D-Biopterin) 関連製品
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 42464-96-0(NNMTi)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
